Cas no 1806976-45-3 (2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol)

2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol is a versatile halogenated pyridine derivative with a reactive chloromethyl group and a difluoromethyl substituent, making it a valuable intermediate in synthetic organic chemistry. The presence of multiple functional groups allows for selective modifications, facilitating its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromo and chloromethyl groups offer sites for nucleophilic substitution or cross-coupling reactions, while the difluoromethyl moiety enhances metabolic stability in bioactive compounds. The hydroxymethyl group at the 4-position further expands its utility for derivatization. This compound is particularly useful in constructing complex heterocyclic frameworks with potential applications in medicinal chemistry and material science.
2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol structure
1806976-45-3 structure
Product Name:2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol
CAS No:1806976-45-3
MF:C8H7BrClF2NO
MW:286.501087427139
CID:4808777
Update Time:2025-05-20

2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol
    • Inchi: 1S/C8H7BrClF2NO/c9-7-5(2-10)4(3-14)1-6(13-7)8(11)12/h1,8,14H,2-3H2
    • InChI Key: OFFHUFLCCFYIAM-UHFFFAOYSA-N
    • SMILES: BrC1=C(CCl)C(CO)=CC(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • XLogP3: 2
  • Topological Polar Surface Area: 33.1

2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053388-250mg
2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol
1806976-45-3 97%
250mg
$988.80 2022-03-31
Alichem
A029053388-500mg
2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol
1806976-45-3 97%
500mg
$1,613.70 2022-03-31
Alichem
A029053388-1g
2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol
1806976-45-3 97%
1g
$3,158.80 2022-03-31

Additional information on 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol

Introduction to 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol (CAS No. 1806976-45-3)

2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol, with the CAS number 1806976-45-3, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a chloromethyl group, and a difluoromethyl substituent, all attached to a pyridine ring. These functional groups contribute to its diverse reactivity and potential applications in various scientific and industrial contexts.

The pyridine ring is a fundamental building block in organic chemistry, known for its aromaticity and the ability to participate in a wide range of chemical reactions. The presence of the bromine atom in the 2-position of the pyridine ring makes this compound an excellent substrate for various coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The chloromethyl group at the 3-position adds another layer of reactivity to the molecule. This group can be readily converted into other functional groups through nucleophilic substitution reactions, making it a valuable intermediate in synthetic pathways. For instance, the chloromethyl group can be transformed into an alcohol, ether, or amine, depending on the desired product. This versatility is particularly useful in the development of new drugs and materials.

The difluoromethyl substituent at the 6-position is another key feature of this compound. Fluorinated compounds are of great interest in medicinal chemistry due to their ability to modulate biological activity and improve pharmacological properties. The difluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, which are critical factors in drug design. Recent studies have shown that fluorinated compounds can exhibit improved binding affinity to target proteins and reduced toxicity profiles, making them attractive candidates for drug development.

In terms of its physical properties, 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol is typically a solid at room temperature with a well-defined melting point. Its solubility characteristics can vary depending on the solvent used, but it generally exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in various synthetic protocols and analytical techniques.

The synthesis of 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol involves several steps that require precise control over reaction conditions. One common approach involves the sequential introduction of the bromine, chloromethyl, and difluoromethyl groups onto a pyridine scaffold. For example, starting from 4-hydroxypyridine, the bromination reaction can be carried out using N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The chloromethylation step can then be performed using chloromethyl methyl ether (CMME) or other suitable reagents. Finally, the difluoromethylation reaction can be achieved using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

In recent years, there has been increasing interest in exploring the biological activities of compounds similar to 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol. Studies have shown that such compounds can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, some derivatives have been found to inhibit kinases involved in cancer progression or modulate G protein-coupled receptors (GPCRs) associated with neurological disorders. These findings highlight the potential of this compound as a lead structure for drug discovery efforts.

Beyond its applications in medicinal chemistry, 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol also holds promise in other areas of chemical research. In materials science, it can serve as a building block for the synthesis of advanced materials with unique properties such as high thermal stability or enhanced mechanical strength. Additionally, its reactivity makes it a valuable intermediate for the preparation of functionalized polymers and coatings.

To ensure safe handling and storage of this compound, it is important to follow standard laboratory practices for working with organic chemicals. Protective equipment such as gloves and safety goggles should be worn at all times when handling this material. It should be stored in a cool, dry place away from sources of heat or ignition to prevent degradation or potential hazards.

In conclusion, 2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-4-methanol (CAS No. 1806976-45-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an attractive candidate for synthetic transformations and biological studies. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in both academic and industrial settings.

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